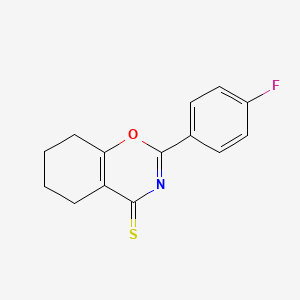

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Overview

Description

The compound “2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione” is a benzoxazine derivative with a fluorophenyl group and a thione group. Benzoxazines are heterocyclic compounds containing a 1,3-oxazine ring fused to a benzene ring . The presence of a fluorophenyl group suggests that the compound may have unique properties due to the high electronegativity and small size of the fluorine atom . The thione group (C=S) is a sulfur analog of a carbonyl group (C=O), and it may contribute to the reactivity of the compound.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a benzoxazine core with a fluorophenyl group attached at the 2-position and a thione group at the 4-position of the benzoxazine ring. The exact geometry and conformation would depend on the specific stereochemistry and electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl group and the potentially reactive thione group. It could possibly undergo reactions typical of benzoxazines, fluorophenyl compounds, and thiones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability. The thione group might also influence its chemical stability .Scientific Research Applications

Medicinal Chemistry and Drug Development

The benzoxazine scaffold has garnered interest in medicinal chemistry due to its potential biological activities. Researchers have explored derivatives of this compound for their anti-tumor, anti-inflammatory, anti-convulsant, and anti-fungal properties . Specifically, the fluorinated benzoxazine could be investigated for its pharmacological effects, toxicity profiles, and potential as a lead compound for drug development.

Anti-HIV Activity

Indole derivatives, which share structural similarities with benzoxazines, have been studied for their anti-HIV properties. While not directly related, it’s worth considering whether the fluorinated benzoxazine exhibits any anti-viral effects. Further in vitro and in vivo experiments could shed light on its potential as an anti-HIV agent .

Future Directions

The study of fluorinated benzoxazine derivatives could be a promising area of research, given the interesting properties of these compounds. Future work could involve the synthesis and characterization of this compound, investigation of its reactivity, and evaluation of its potential biological activities .

properties

IUPAC Name |

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNOS/c15-10-7-5-9(6-8-10)13-16-14(18)11-3-1-2-4-12(11)17-13/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPLNZZBPMZWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701167785 | |

| Record name | 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-benzo[e][1,3]oxazine-4-thione | |

CAS RN |

184109-88-4 | |

| Record name | 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184109-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6576550.png)

![methyl (2E)-3-(2-methoxyethyl)-2-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6576556.png)

![1-methyl-4-nitro-5-[(4-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B6576562.png)

![propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B6576565.png)

![N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6576575.png)

![6-(4-fluorophenyl)-3-(2-methylphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6576596.png)

![3-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6576613.png)

![6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6576616.png)

![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6576629.png)

![2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6576634.png)

![2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B6576639.png)

![2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6576651.png)